molecular formula C16H11Cl2FN4O B4357242 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide

Cat. No.: B4357242
M. Wt: 365.2 g/mol
InChI Key: LEDCEAPSBWIVRD-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with the triazole intermediate.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the triazole-dichlorobenzyl intermediate with a fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiolates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide
  • 2,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorobenzonitrile

Uniqueness

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide is unique due to the presence of both the triazole ring and the fluorobenzamide moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4O/c17-11-6-5-10(13(18)7-11)8-23-9-20-16(22-23)21-15(24)12-3-1-2-4-14(12)19/h1-7,9H,8H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDCEAPSBWIVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
Reactant of Route 6
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N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide

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